![molecular formula C12H10N2O4 B232957 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 151860-15-0](/img/structure/B232957.png)

3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione

Vue d'ensemble

Description

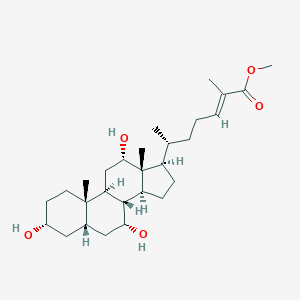

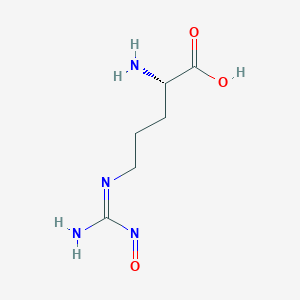

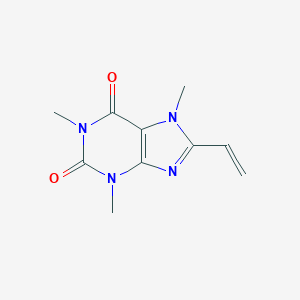

3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione, also known as BNAD, is a chemical compound that has shown potential in various scientific research applications. BNAD is a bicyclic lactam that contains a nitro group and a benzyl group. It has a unique structure that makes it a valuable tool for studying various biochemical and physiological processes.

Mécanisme D'action

The mechanism of action of 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione involves the formation of a covalent adduct with the active site of NQO1. This adduct inhibits the activity of NQO1 and prevents the formation of reactive oxygen species (ROS) and other toxic metabolites. 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione has also been shown to modulate the activity of other enzymes, such as dihydroorotate dehydrogenase and nitric oxide synthase, through allosteric mechanisms.

Biochemical and Physiological Effects:

3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione has been shown to have a variety of biochemical and physiological effects. Inhibition of NQO1 by 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione leads to decreased ROS production and increased cellular antioxidant defense. 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione has also been shown to modulate the activity of other enzymes, such as dihydroorotate dehydrogenase and nitric oxide synthase, which play important roles in cellular metabolism and signaling. Additionally, 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione has been shown to have anti-inflammatory and neuroprotective effects in various in vitro and in vivo models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione is its specificity for NQO1. This allows for the selective inhibition of NQO1 and the study of its role in various cellular processes. However, the use of 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione in lab experiments is limited by its complex synthesis and the need for careful control of reaction conditions to ensure high yields and purity. Additionally, the high cost of 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione may limit its use in large-scale experiments.

Orientations Futures

There are several future directions for the study of 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione. One area of research is the development of new synthetic methods for 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione that are more efficient and cost-effective. Another area of research is the study of the physiological and pathological roles of NQO1 and other enzymes that are modulated by 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione. Additionally, the development of new 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione derivatives with improved potency and selectivity for specific enzymes could lead to the development of new therapies for various diseases.

Applications De Recherche Scientifique

3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione has been used in various scientific research applications, including the study of enzyme kinetics, protein-protein interactions, and cellular signaling pathways. 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione is a potent inhibitor of NAD(P)H:quinone oxidoreductase (NQO1), an enzyme that plays a critical role in cellular detoxification and antioxidant defense. 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione has also been used to study the mechanism of action of other enzymes, such as dihydroorotate dehydrogenase and nitric oxide synthase.

Propriétés

Numéro CAS |

151860-15-0 |

|---|---|

Nom du produit |

3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione |

Formule moléculaire |

C12H10N2O4 |

Poids moléculaire |

246.22 g/mol |

Nom IUPAC |

3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione |

InChI |

InChI=1S/C12H10N2O4/c15-11-8-9(10(8)14(17)18)12(16)13(11)6-7-4-2-1-3-5-7/h1-5,8-10H,6H2 |

Clé InChI |

WQIUUYJXPBMPQC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C(=O)C3C(C3[N+](=O)[O-])C2=O |

SMILES canonique |

C1=CC=C(C=C1)CN2C(=O)C3C(C3[N+](=O)[O-])C2=O |

Pictogrammes |

Irritant |

Synonymes |

MESO-N-BENZYL-3-NITROCYCLOPROPANE-1,2-DICARBOXIMIDE |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z,17E,21E,39E)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-42-[(1R)-1-(5-hydroxyoxolan-2-yl)ethyl]-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B232913.png)

![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)

![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)